molecular formula C19H29BO4 B3019320 3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester CAS No. 2096337-99-2

3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester

Cat. No.: B3019320
CAS No.: 2096337-99-2
M. Wt: 332.25
InChI Key: IXVIBZJBLFIXPL-UHFFFAOYSA-N
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Description

3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester is a chemical compound with the molecular formula C19H29BO4. It is a boronic acid derivative, specifically a pinacol ester, which is commonly used in organic synthesis and catalysis. This compound is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

Boronic acids and their esters, including pinacol esters, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our pinacol ester) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group. In transmetalation, the organoboron compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura reaction is a key biochemical pathway involving this compound . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The compound’s role in this reaction could potentially affect various downstream effects, depending on the specific context of the reaction.

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . Their hydrolysis rate is considerably accelerated at physiological pH , which could impact their bioavailability.

Result of Action

The primary result of the action of 3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the stability of the compound, as it is susceptible to hydrolysis at physiological pH . Therefore, the compound’s action, efficacy, and stability need to be carefully considered when used for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester typically involves the reaction of 3-(4-Carboethoxybutyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Catalyst: Palladium-based catalysts such as Pd(PPh3)4

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: Conversion to phenols using oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: Reduction to corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides, and other electrophiles

Major Products Formed

Scientific Research Applications

3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and polymers.

    Biology: Utilized in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Applied in the production of advanced materials, such as boron-containing polymers and catalysts .

Comparison with Similar Compounds

3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester can be compared with other similar boronic acid derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

ethyl 5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BO4/c1-6-22-17(21)13-8-7-10-15-11-9-12-16(14-15)20-23-18(2,3)19(4,5)24-20/h9,11-12,14H,6-8,10,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVIBZJBLFIXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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